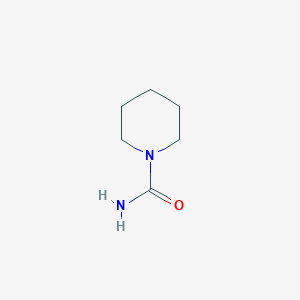

piperidine-1-carboxamide

Overview

Description

piperidine-1-carboxamide is an organic compound with the molecular formula C₆H₁₂N₂O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Piperidine-1-carboxamide, also known as 1-Piperidinecarboxamide, is a compound with a heterocyclic moiety that has the molecular formula (CH2)5NH . Over the years, many therapeutic properties of this compound have been observed .

Target of Action

This compound has been found to target the Anaplastic Lymphoma Kinase (ALK), which is an important and attractive target for the design of new anticancer drugs . It also modulates the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which functions as an irritant sensor and is a therapeutic target for treating pain, itch, and respiratory diseases .

Mode of Action

This compound interacts with its targets, leading to changes in their function. For instance, it acts as a potent, noncovalent agonist of the human TRPA1 channel . It binds to a hydrophobic site located at the interface of the pore helix 1 (PH1) and S5 and S6 transmembrane segments .

Biochemical Pathways

This compound affects several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These pathways are involved in cell proliferation, apoptosis, and other cellular processes.

Result of Action

This compound has been observed to have anticancer potential. It acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . It leads to inhibition of cell migration and helps in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Analysis

Biochemical Properties

Piperidine-1-carboxamide has been found to interact with Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase . It has been used in the development of quantitative structure-activity relationship (QSAR) models of piperidine carboxamide derivatives against ALK . The compound’s steric, electrostatic, and hydrophobic properties play a significant role in its interaction with ALK .

Cellular Effects

The cellular effects of this compound are primarily observed in its interactions with ALK. ALK is an important target for the design of new anticancer drugs . This compound derivatives have been shown to inhibit ALK, impacting cellular functions related to cancer progression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ALK. It has been suggested that this compound binds to the active site of ALK, inhibiting its function . This interaction is believed to be crucial in the compound’s potential as an anticancer drug .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects on ALK inhibition are significant, suggesting potential long-term impacts on cellular function .

Metabolic Pathways

It is known that the compound interacts with ALK, suggesting its involvement in pathways related to this receptor tyrosine kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions: piperidine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with urea in the presence of water. This reaction typically requires heating to facilitate the formation of the carboxamide group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: piperidine-1-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the compound into various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

piperidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is involved in studies related to enzyme inhibition and protein binding.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

- 3-Piperidinecarboxamide

- 4-Piperidinecarboxamide

- Nipecotamide

Comparison: piperidine-1-carboxamide is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. Compared to its isomers, such as 3-Piperidinecarboxamide and 4-Piperidinecarboxamide, it may exhibit different chemical and biological properties .

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique properties and diverse applications make it a valuable subject of study and utilization in both research and industry.

Properties

IUPAC Name |

piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPCTNUQYWIIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062220 | |

| Record name | 1-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-03-4 | |

| Record name | 1-Piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PIPERIDINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B92J0WM0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological targets of compounds containing the piperidine-1-carboxamide moiety?

A1: Compounds containing the this compound moiety have been explored for their interaction with various biological targets, including:

- Tankyrases []: These enzymes are involved in Wnt signaling, telomere maintenance, and mitosis regulation. Inhibition of tankyrases has potential therapeutic applications in cancer, multiple sclerosis, cardiovascular diseases, and inflammation.

- COX-2 and sEH []: Some this compound derivatives exhibit dual inhibitory activity against cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). These enzymes play roles in inflammation and blood pressure regulation, making such dual inhibitors potentially useful for treating inflammatory conditions and preventing blood pressure elevation.

- Calcitonin gene-related peptide (CGRP) receptors [, , ]: These receptors are implicated in migraine pathogenesis. this compound derivatives acting as CGRP receptor antagonists, such as BIBN4096BS (Olcegepant) [], have shown promise in treating migraine by blocking the actions of CGRP, a neuropeptide involved in pain signaling.

- Farnesyl protein transferase (FPTase) [, , ]: This enzyme is involved in the post-translational modification of proteins, including the Ras protein, which is frequently mutated in cancer. Inhibition of FPTase by this compound derivatives, such as SCH66336 [], can disrupt Ras signaling and inhibit tumor growth.

- Fatty acid amide hydrolase (FAAH) [, , , , ]: FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide. Inhibition of FAAH by this compound derivatives, such as PF-04457845 [], leads to increased anandamide levels and produces analgesic, anxiolytic, and anti-inflammatory effects.

Q2: How does the inhibition of Tankyrases by this compound derivatives impact cellular processes?

A2: this compound derivatives that inhibit Tankyrases interfere with the enzymes' ability to regulate various cellular processes []. This inhibition can lead to:

Q3: What are the potential therapeutic benefits of dual COX-2 and sEH inhibition by certain this compound derivatives?

A3: Dual inhibition of COX-2 and sEH by specific this compound derivatives presents potential advantages in treating inflammatory conditions []. This is because:

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H12N2O, and its molecular weight is 128.17 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A5: Various spectroscopic techniques are employed to characterize this compound derivatives, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy [, , ]: This technique provides information about the structure, dynamics, and interactions of molecules. Both 1H NMR and 13C NMR are commonly used.

- Fourier Transform Infrared (FTIR) Spectroscopy []: This technique identifies functional groups and chemical bonds present in a molecule by analyzing its absorption of infrared light.

- Mass Spectrometry [, , ]: This technique is used to determine the molecular weight and fragmentation patterns of molecules, providing insights into their structure and composition.

- X-ray Crystallography [, , ]: This technique allows the determination of the three-dimensional structure of molecules in their crystalline state, providing valuable information about their conformation and intermolecular interactions.

Q6: How does the substitution pattern on the piperidine ring influence the activity of this compound derivatives as FAAH inhibitors?

A6: The substitution pattern on the piperidine ring plays a crucial role in determining the potency and selectivity of this compound derivatives as FAAH inhibitors. For instance, the introduction of a bulky substituent, such as a quinolinylmethyl group, at the 4-position of the piperidine ring significantly enhances the inhibitory activity against FAAH. This observation is exemplified by the potent FAAH inhibitors PF-750 and PF-622, which exhibit remarkable selectivity for FAAH over other mammalian serine hydrolases [].

Q7: Can you provide an example of how structure-activity relationship studies have been used to improve the properties of this compound-based CGRP receptor antagonists?

A7: Initial CGRP receptor antagonists based on a (3R)-amino-(6S)-phenylcaprolactam core exhibited limitations such as modest potency and significant CYP3A4 inhibition []. Structure-activity relationship studies led to the discovery of MK-0974, which demonstrated improved properties:

Q8: What formulation strategies have been investigated to enhance the stability and solubility of this compound-based drugs?

A8: To address the challenges of stability and solubility often encountered with this compound-based drugs, researchers have explored various formulation strategies, including:

- Salt Formation []: Formulating telcagepant, a CGRP receptor antagonist, as its potassium salt significantly improved its aqueous solubility, enabling the development of solid dosage forms with enhanced stability and bioavailability.

- Amorphous Solid Dispersions []: Preparing amorphous solid dispersions of the potassium salt of telcagepant further enhanced its solubility and dissolution rate, leading to improved oral absorption and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![15-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione](/img/structure/B458911.png)

![N-Benzyl-2-[(16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B458913.png)

![N-Benzyl-2-[(15-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B458915.png)

![4,4-dimethyl-8-phenyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B458916.png)

![N-benzyl-2-(19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-ylsulfanyl)acetamide](/img/structure/B458917.png)

![18-Thia-2,4,5,7,8,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),5,8,10,13(17)-pentaene-3-thione](/img/structure/B458918.png)

![3-(Allyloxy)-6-[(2-chloro-6-methyl-4-pyrimidinyl)oxy]pyridazine](/img/structure/B458919.png)

![3-bromo-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B458927.png)